2,2-Dimethyl-propionic acid (3S,4S)-3-methyl-piperidin-4-yl ester
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Overview
Description
3-Methyl-4-piperidyl (3S,4S)-Pivalate is a chemical compound with significant interest in various scientific fields. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound’s structure includes a pivalate ester group, which is known for its stability and resistance to hydrolysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-piperidyl (3S,4S)-Pivalate typically involves the reaction of 3-methyl-4-piperidinol with pivaloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
3-Methyl-4-piperidinol+Pivaloyl chloride→3-Methyl-4-piperidyl (3S,4S)-Pivalate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-piperidyl (3S,4S)-Pivalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the pivalate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
3-Methyl-4-piperidyl (3S,4S)-Pivalate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound’s stability makes it useful in the production of materials that require long-term durability.
Mechanism of Action
The mechanism of action of 3-Methyl-4-piperidyl (3S,4S)-Pivalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-piperidyl acetate
- 3-Methyl-4-piperidyl carbamate
- 3-Methyl-4-piperidyl butyrate
Uniqueness
3-Methyl-4-piperidyl (3S,4S)-Pivalate is unique due to its pivalate ester group, which provides enhanced stability compared to other esters. This stability makes it particularly valuable in applications where resistance to hydrolysis is crucial.
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
[(3S,4S)-3-methylpiperidin-4-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H21NO2/c1-8-7-12-6-5-9(8)14-10(13)11(2,3)4/h8-9,12H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI Key |
QVLICGIQUUZWFT-IUCAKERBSA-N |
Isomeric SMILES |
C[C@H]1CNCC[C@@H]1OC(=O)C(C)(C)C |
Canonical SMILES |
CC1CNCCC1OC(=O)C(C)(C)C |
Origin of Product |
United States |
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